6-Nitroveratrylidenecyclohexylamine
Description
6-Nitroveratrylidenecyclohexylamine is a synthetic organic compound characterized by a cyclohexylamine backbone substituted with a nitro group and a veratrylidene moiety (3,4-dimethoxyphenyl). The compound’s structure features a conjugated system formed by the aromatic veratryl group and the cyclohexylamine, which may influence its electronic properties and reactivity.
Properties
CAS No. |
58522-63-7 |
|---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-cyclohexyl-1-(4,5-dimethoxy-2-nitrophenyl)methanimine |
InChI |
InChI=1S/C15H20N2O4/c1-20-14-8-11(10-16-12-6-4-3-5-7-12)13(17(18)19)9-15(14)21-2/h8-10,12H,3-7H2,1-2H3 |
InChI Key |
PLOALMHZVMEKDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NC2CCCCC2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The compound 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one () shares a nitro-substituted cyclohexene backbone but differs in key substituents and functional groups. Notably:
- Substituents: The compound replaces the veratrylidene group with a 2-hydroxy-5-methylanilino moiety and introduces a ketone group (cyclohexa-2,4-dien-1-one).
- Bond Geometry : Critical bond angles, such as C6—C7—C2 (120.03°), highlight planar geometry in the conjugated system, which may enhance resonance stabilization compared to 6-Nitroveratrylidenecyclohexylamine’s structure .
Table 1: Structural and Functional Comparison
Research Implications and Gaps
- Toxicity Data : While N-Nitrosomethylvinylamine’s hazards are well-documented, this compound lacks explicit toxicity profiles, underscoring the need for further research.
- Synthetic Applications : Structural analogs like those in suggest utility in designing photoactive materials or catalysts, though specific applications for this compound remain speculative.
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